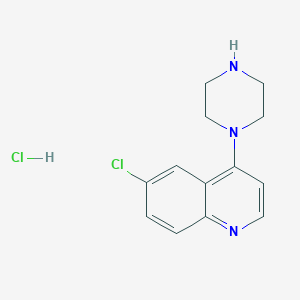
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride
Overview
Description
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride (6-Cl-4-PQHCl) is a synthetic quinoline derivative with a wide range of applications in scientific research. It is widely used in the fields of pharmacology, biochemistry, and physiology due to its unique properties and its ability to act as a receptor agonist.
Scientific Research Applications
Structural and Biological Survey
The structure of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives, closely related to 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride, serves as an essential scaffold in medicinal chemistry, demonstrating diverse pharmacological profiles. This includes applications as antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer agents, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. The comprehensive review of these compounds highlights their significance in developing novel therapeutic agents (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Novel Fluorescent Probes for DNA Detection
Benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and show potential as DNA-specific fluorescent probes. These compounds, characterized by spectroscopic techniques, exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their utility in biological research for DNA detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Antimicrobial Applications
A series of quinolone derivatives have been synthesized, showing notable antibacterial activity against various bacterial strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as antifungal activity against C. albicans. These studies underscore the potential of quinoline derivatives in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Anti-Inflammatory and Antimalarial Properties
Quinolines have been identified as lead structures for H4 receptor ligands, demonstrating significant anti-inflammatory properties in vivo. This finding supports the development of quinoline derivatives as new therapeutic agents for inflammation-related diseases (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008). Additionally, quinoline derivatives have shown potent antimalarial activity, providing a foundation for further exploration in antimalarial drug development (Mahajan & Chundawat, 2021).
Mechanism of Action
Target of Action
Compounds with a quinoline core have been found to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, tyrokinase pdgf-rtk-inhibiting, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Mode of Action
Quinoline hybrids, which this compound is a part of, combine polar and nonpolar properties, allowing them to permeate bacterial cells . This suggests that the compound may interact with its targets by permeating the cell membrane and exerting its effects within the cell.
Biochemical Pathways
Falciparum parasite’s haem detoxification pathway .
Result of Action
Quinoline hydrazone derivatives have been found to exhibit promising antibacterial activity and antitubercular potential .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial growth by targeting specific bacterial enzymes, thereby disrupting essential metabolic pathways . It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . Additionally, this compound has been found to bind to proteins involved in cell wall synthesis, further contributing to its antibacterial activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the expression of genes involved in inflammatory responses and apoptosis . This modulation can lead to altered cellular functions, including changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding interaction is crucial for its antibacterial properties. Additionally, this compound can inhibit the activity of enzymes involved in cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound can interact with signaling proteins and transcription factors, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity . It can undergo degradation under extreme pH or temperature conditions . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged inhibition of bacterial growth and modulation of gene expression in mammalian cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been effective in inhibiting bacterial infections without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy . Additionally, this compound can affect metabolic flux and metabolite levels in cells, further impacting cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding these transport mechanisms is essential for optimizing its therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular distribution of this compound is crucial for its biochemical and therapeutic effects .
Properties
IUPAC Name |
6-chloro-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELVSEWROSZPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)
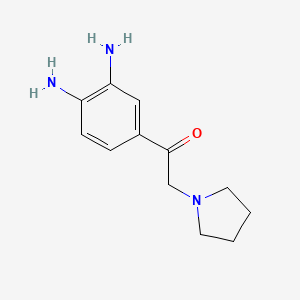

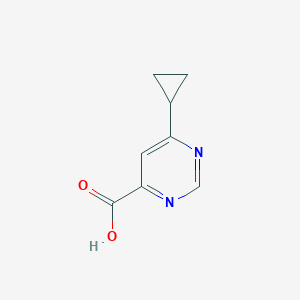
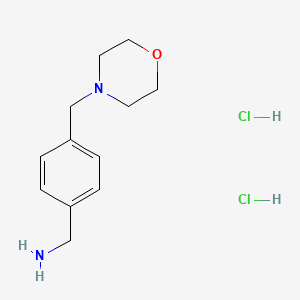
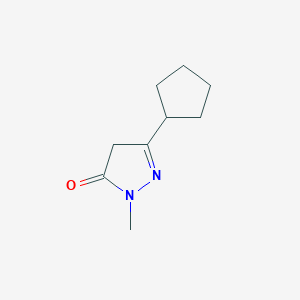
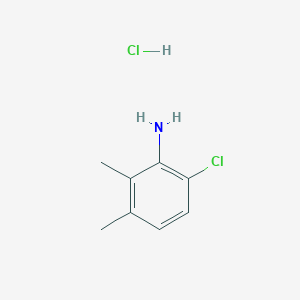
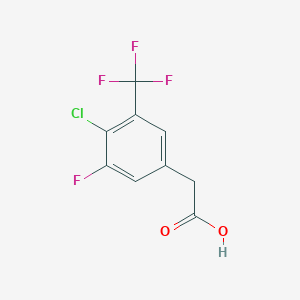
![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)
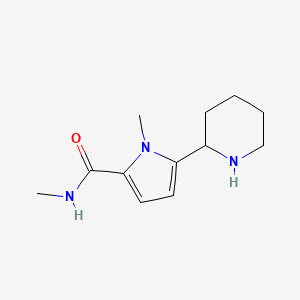
![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)

